Cas no 67985-73-3 (1-formylpyrrolidine-2-carboxylic acid)

1-Formylpyrrolidine-2-carboxylic acid is a versatile chiral building block widely used in organic synthesis and pharmaceutical applications. Its pyrrolidine backbone, functionalized with both formyl and carboxylic acid groups, makes it a valuable intermediate for constructing complex molecules, particularly in peptidomimetics and heterocyclic chemistry. The compound’s rigid structure and bifunctional reactivity enable efficient derivatization, facilitating the synthesis of enantiomerically pure compounds. It is often employed in asymmetric synthesis, catalysis, and medicinal chemistry research due to its stability and compatibility with various reaction conditions. The presence of both electrophilic and nucleophilic sites allows for selective modifications, enhancing its utility in designing bioactive molecules and fine chemicals.
1-formylpyrrolidine-2-carboxylic acid structure
67985-73-3 structure
Product Name:1-formylpyrrolidine-2-carboxylic acid
CAS No:67985-73-3
MF:C6H9NO3
MW:143.140561819077
MDL:MFCD01574806
CID:393847
PubChem ID:96434
Update Time:2025-06-28

1-formylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Proline, 1-formyl-
    • Proline, 1-formyl- (9CI)
    • 1-formylpyrrolidine-2-carboxylic acid
    • SCHEMBL555101
    • NSC 74450
    • 1-formylpyrrolidine-2-carboxylicacid
    • N-Formyl-L-proline
    • NSC-227292
    • NSC-74450
    • NSC74450
    • EINECS 236-165-2
    • EN300-245806
    • 67985-73-3
    • prolal
    • NSC 227292
    • NSC227292
    • G29346
    • MDL: MFCD01574806
    • Inchi: 1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)
    • InChI Key: DHDRGOURKDLAOT-UHFFFAOYSA-N
    • SMILES: OC(C1CCCN1C=O)=O

Computed Properties

  • Exact Mass: 143.058243149g/mol
  • Monoisotopic Mass: 143.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 57.6Ų

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1-formylpyrrolidine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:67985-73-3)1-formylpyrrolidine-2-carboxylic acid
Order Number:A1089557
Stock Status:in Stock
Quantity:10.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:58
Price ($):365.0/209.0
Email:sales@amadischem.com

Additional information on 1-formylpyrrolidine-2-carboxylic acid

1-Formylpyrrolidine-2-Carboxylic Acid: A Comprehensive Overview

1-Formylpyrrolidine-2-carboxylic acid, identified by the CAS number 67985-73-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure featuring a pyrrolidine ring substituted with a formyl group and a carboxylic acid moiety, has garnered attention due to its potential applications in drug design, catalysis, and polymer synthesis. Recent advancements in synthetic methodologies and characterization techniques have further elucidated its properties and functionalities.

The molecular structure of 1-formylpyrrolidine-2-carboxylic acid is characterized by a five-membered pyrrolidine ring, which serves as a versatile scaffold for various functional groups. The formyl group (-CHO) at the 1-position introduces electron-withdrawing effects, while the carboxylic acid group (-COOH) at the 2-position imparts acidic properties. These functional groups not only enhance the compound's reactivity but also make it amenable to a wide range of chemical transformations. Researchers have exploited these features to develop novel synthetic routes for complex molecules, including bioactive compounds and advanced materials.

Recent studies have highlighted the role of 1-formylpyrrolidine-2-carboxylic acid in asymmetric catalysis. Its ability to act as a chiral auxiliary has been leveraged in the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, a research team reported the use of this compound as a building block for constructing biologically active molecules with high enantioselectivity. Such findings underscore its importance in modern organic synthesis.

In addition to its role in catalysis, 1-formylpyrrolidine-2-carboxylic acid has found applications in polymer chemistry. Its carboxylic acid group can undergo polycondensation reactions, leading to the formation of polyamides and polyesters with tailored properties. These polymers exhibit potential for use in high-performance materials, such as those required in aerospace and automotive industries. Recent advancements in polymerization techniques have further expanded the scope of its applications.

The synthesis of 1-formylpyrrolidine-2-carboxylic acid has been optimized through various methods, including microwave-assisted synthesis and enzymatic catalysis. These methods not only enhance reaction efficiency but also reduce environmental impact, aligning with the principles of green chemistry. For example, a study demonstrated that enzymatic catalysis could achieve high yields of this compound under mild conditions, making it an eco-friendly alternative to traditional synthetic routes.

The characterization of 1-formylpyrrolidine-2-carboxylic acid has benefited from advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These tools provide insights into its molecular structure and conformational preferences, which are critical for understanding its reactivity and functionality. Recent studies have also employed computational methods to predict its electronic properties and reactivity under various conditions.

In conclusion, 1-formylpyrrolidine-2-carboxylic acid, with its unique structure and versatile functional groups, continues to be a focal point in chemical research. Its applications span across drug discovery, catalysis, and materials science, driven by ongoing advancements in synthetic methodologies and characterization techniques. As researchers continue to explore its potential, this compound is poised to contribute significantly to the development of innovative chemical solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:67985-73-3)1-formylpyrrolidine-2-carboxylic acid
A1089557
Purity:99%/99%
Quantity:10.0g/5.0g
Price ($):365.0/209.0
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